molecular formula C12H13NO2 B3152561 3-(5-methyl-1H-indol-3-yl)propanoic acid CAS No. 7394-79-8

3-(5-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B3152561
CAS No.: 7394-79-8
M. Wt: 203.24 g/mol
InChI Key: AKIUYHHBFACIEZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It is also defined as an indol-3-yl carboxylic acid that is propionic acid substituted by a 1H-indol-3-yl group at position 3 .


Molecular Structure Analysis

The molecular weight of this compound is 203.24 . The IUPAC name is 3-(5-methyl-1H-indol-3-yl)propanoic acid . The InChI code is 1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is typically room temperature .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Molecular Geometry : The study of the crystal structure of similar compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, provides insights into the molecular geometry and stabilization mechanisms of 3-(5-methyl-1H-indol-3-yl)propanoic acid. These structures are stabilized by hydrogen bonds, and their molecular geometry is closely related to compounds with pharmaceutical and biochemical functionalities (Li, Liang, & Tai, 2009).

Synthesis and Chemical Reactions

  • Regioselective Synthesis : A study demonstrates the efficient synthesis of 3,3-bis(indol-3-yl)propanoic acid derivatives through iron(III)-catalyzed hydroarylation, which is significant for biological and pharmaceutical applications (Kutubi & Kitamura, 2011).
  • Enantioselective Friedel-Crafts Alkylation : This process, involving 3-(indol-3-yl)propanoates, is crucial for producing compounds with high enantioselectivities, relevant in pharmaceutical synthesis (Bachu & Akiyama, 2010).

Biological Activity

  • Antimicrobial Activity : Schiff bases derived from compounds including 3-(1H-indol-3-yl)propanoic acid have been studied for their significant antimicrobial properties, highlighting the potential for medical applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
  • Inhibition of Cytosolic Phospholipase A2α : Indole-based propanoic acids, including variants of 3-(1H-indol-3-yl)propanoic acid, have been explored as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes (Tomoo et al., 2014).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Schiff bases derived from L-Tryptophan, structurally related to this compound, have been investigated for their efficacy in inhibiting corrosion of stainless steel in acidic environments. This application is particularly relevant in the field of material science (Vikneshvaran & Velmathi, 2017).

Properties

IUPAC Name

3-(5-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIUYHHBFACIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292128
Record name 5-Methyl-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7394-79-8
Record name 5-Methyl-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7394-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acrylic acid (16.5 mL, 240.6 mmol) was added to a solution of 5-methyl-1H-indole (10.5 g, 80.2 mmol) in acetic acid (20 mL) and acetic anhydride (20 mL) and the mixture was stirred at room temperature for 1 week. Aqueous sodium hydroxide (4N, 100 mL) was added and the mixture was washed with ethyl acetate. The aqueous fraction was acidified to pH 1 with hydrochloric acid (5M) and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a brown solid (7 g, 43%). 1H NMR (360MHz, CDCl3) δ7.85 (1H, br s), 7.38 (1H, s), 7.24 (1H, d, J 8.3 Hz), 7.02 (1H, dd, J 8.3, 2.3 Hz), 6.97 (1H, d, J 2.3 Hz), 3.09 (2H, t, J 7.6 Hz), 2.76 (2H, t, J 7.6 Hz), and 2.46 (3H, s).
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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